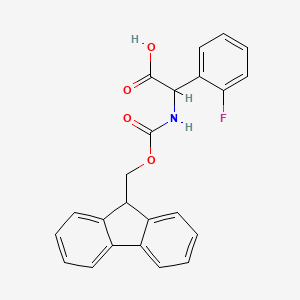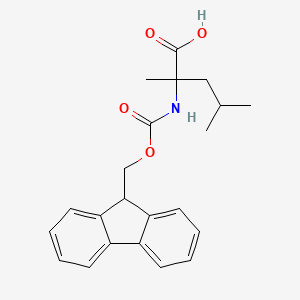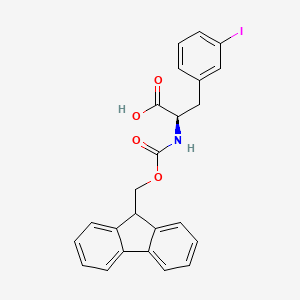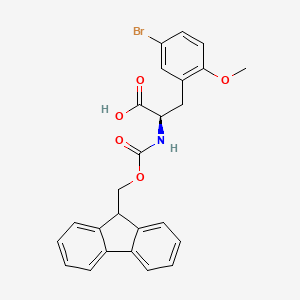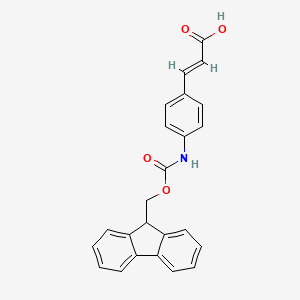
Fmoc-4-アミノシンナミン酸
概要
説明
Fmoc-4-aminocinnamic acid is a unique compound used in various scientific experiments due to its exceptional properties. It is often used as a pharmaceutical intermediate . The molecular formula of Fmoc-4-aminocinnamic acid is C24H19NO4 and its molecular weight is 385.4 g/mol.
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy .Molecular Structure Analysis
Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-4-aminocinnamic acid appears as a white powder . It decomposes on heating and has an initial boiling point and boiling range of 544.9±33.0 °C .作用機序
Target of Action
Fmoc-4-aminocinnamic acid is a derivative of the fluorenylmethoxycarbonyl (Fmoc) protecting group . The primary target of Fmoc-4-aminocinnamic acid is the amine group of amino acids . The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the sequential addition of amino acids in peptide synthesis .
Biochemical Pathways
The fmoc group plays a crucial role in peptide synthesis, specifically in the fmoc/tbu approach of spps . , allowing for the sequential addition of amino acids.
Result of Action
The primary result of the action of Fmoc-4-aminocinnamic acid is the protection of the amine group during peptide synthesis . This allows for the sequential addition of amino acids in the synthesis process. After the peptide chain is formed, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-4-aminocinnamic acid is highly dependent on the laboratory conditions under which peptide synthesis is conducted. Factors such as temperature, pH, and the presence of other reagents can influence the efficacy and stability of the Fmoc group in protecting the amine group and its subsequent removal .
実験室実験の利点と制限
Fmoc-4-aminocinnamic acid is a versatile compound that can be used in a variety of laboratory experiments. It has several advantages, including its low cost, availability, and stability. In addition, it is easy to use, and the reaction conditions are mild, making it suitable for use in a variety of laboratory experiments. However, Fmoc-4-aminocinnamic acid is not suitable for use in experiments involving high temperatures, as it is sensitive to heat.
将来の方向性
Some potential future directions for the use of Fmoc-4-aminocinnamic acid include the development of novel peptide-based drugs and the synthesis of peptide-based vaccines. In addition, Fmoc-4-aminocinnamic acid could be used in the synthesis of peptide-based biomaterials, such as hydrogels and hydrogel-based scaffolds. Furthermore, Fmoc-4-aminocinnamic acid could be used in the development of peptide-based diagnostics, such as peptide-based biosensors. Finally, Fmoc-4-aminocinnamic acid could be used in the synthesis of peptide-based nanomaterials, such as nanoparticles, nanotubes, and nanofibers.
科学的研究の応用
ハイドロゲル形成
“Fmoc-4-アミノシンナミン酸”は、低分子量のハイドロゲル形成剤として有効な、Fmocアミノ酸の一種です . 形成されるゲルの種類は、使用されるアミノ酸と系の最終的なpHによって異なります . これらのハイドロゲルは、細胞培養、センシング、カプセル化、電子材料など、さまざまな分野で応用されています .
医薬品中間体
“Fmoc-4-アミノシンナミン酸”は、医薬品中間体として使用されます . 医薬品中間体は、医薬品有効成分の製造に使用される化合物です。医薬品中間体は、幅広い医薬品の開発と製造において重要な役割を果たしています。
材料科学
“Fmoc-4-アミノシンナミン酸”の自己組織化特性により、ナノ構造体とナノ材料の開発のための有望な材料となっています . これらの材料は、ナノスケールでの材料の制御が重要な、電子機器、フォトニクス、その他の分野で潜在的な用途があります。
生体医用用途
“Fmoc-4-アミノシンナミン酸”によって形成されるハイドロゲルは、生体医用用途で使用できます . 例として、薬物送達、組織工学、創傷治癒に使用できます。これらのハイドロゲルの特性(生体適合性、環境刺激への応答性など)により、これらの用途に適しています。
センシング用途
“Fmoc-4-アミノシンナミン酸”によって形成されるハイドロゲルは、センシング用途にも使用できます . これらのハイドロゲルは、特定の刺激に応答するように設計することができ、さまざまな生物学的または化学的シグナルのセンサーとして使用できます。
カプセル化
“Fmoc-4-アミノシンナミン酸”ハイドロゲルは、カプセル化に使用できます . これは、食品科学、化粧品、薬物送達など、さまざまな分野で役立ちます。カプセル化された物質は、制御された方法で放出することができ、特に薬物送達の場合に役立ちます。
Safety and Hazards
特性
IUPAC Name |
(E)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-14,22H,15H2,(H,25,28)(H,26,27)/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULOIKZCIBVDEJ-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



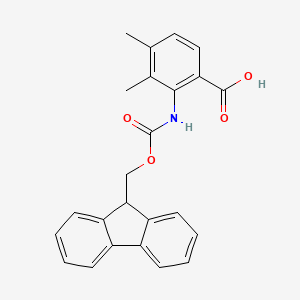

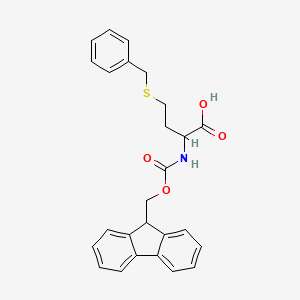

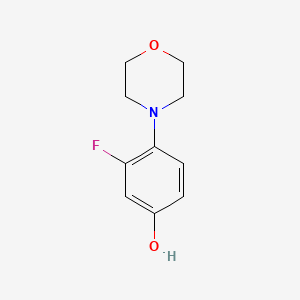
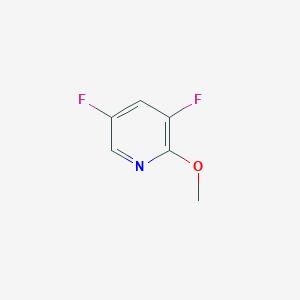
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)

